molecular formula C6H6N4 B187784 2-amino-6-methylpyrimidine-4-carbonitrile CAS No. 64376-14-3

2-amino-6-methylpyrimidine-4-carbonitrile

Cat. No.: B187784
CAS No.: 64376-14-3
M. Wt: 134.14 g/mol
InChI Key: YXSNOFWJDHHMPD-UHFFFAOYSA-N
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Description

2-amino-6-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

2-Amino-4-cyano-6-methylpyrimidine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, contributing to various biochemical processes . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 2-Amino-4-cyano-6-methylpyrimidine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-cyano-6-methylpyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-cyano-6-methylpyrimidine change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-4-cyano-6-methylpyrimidine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4-cyano-6-methylpyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Amino-4-cyano-6-methylpyrimidine within cells and tissues involve interactions with various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Amino-4-cyano-6-methylpyrimidine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile typically involves the condensation of cyanoacetate with urea or guanidine under basic conditions. The reaction proceeds through cyclization and subsequent methylation steps. One common method involves the use of malononitrile and methyl isocyanate as starting materials, which undergo cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to enhance yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The reaction conditions are carefully controlled to minimize by-products and ensure high selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-amino-6-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Research has explored its potential as an antitumor and antiviral agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-4-cyano-5-methylpyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Comparison: 2-amino-6-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dimethylpyrimidine, the presence of the cyano group enhances its reactivity and potential as a pharmacophore. The compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNOFWJDHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355951
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64376-14-3
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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